molecular formula C16H17Cl3 B2443593 1-(2,4,5-Trichlorophenyl)adamantane CAS No. 330577-78-1

1-(2,4,5-Trichlorophenyl)adamantane

Cat. No.: B2443593
CAS No.: 330577-78-1
M. Wt: 315.66
InChI Key: AVEBBHGIKWZQPL-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichlorophenyl)adamantane is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the 2,4,5-trichlorophenyl group further enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trichlorophenyl)adamantane typically involves the reaction of adamantane with 2,4,5-trichlorobenzene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where adamantane is reacted with 2,4,5-trichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trichlorophenyl)adamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of phenols or amines.

Scientific Research Applications

1-(2,4,5-Trichlorophenyl)adamantane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of advanced materials and as a stabilizer in polymer production.

Comparison with Similar Compounds

1-(2,4,5-Trichlorophenyl)adamantane can be compared with other adamantane derivatives such as:

    1-Adamantylamine: Known for its antiviral properties.

    1-Adamantanol: Used in the synthesis of pharmaceuticals and advanced materials.

    1-(2,4-Dichlorophenyl)adamantane: Similar structure but with different chemical properties due to the absence of one chlorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl3/c17-13-5-15(19)14(18)4-12(13)16-6-9-1-10(7-16)3-11(2-9)8-16/h4-5,9-11H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEBBHGIKWZQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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